The synthesis of dehydrosinefungin involves several steps, primarily utilizing chromatography techniques for purification. The initial extraction from the producing organism involves culturing Streptomyces sp. K05-0178 under specific conditions to maximize yield. Following fermentation, the antibiotic is isolated using cation exchange column chromatography and further purified by high-performance liquid chromatography (HPLC).
In one reported method, a mixture containing dehydrosinefungin was subjected to HPLC on an XBridge Shield RP18 column with a mobile phase consisting of 1.5% acetonitrile and 10 mM ammonium acetate at pH 10. The flow rate was maintained at 4.0 mL/min, and detection occurred at UV 210 nm, yielding retention times that allowed for the separation of dehydrosinefungin from other metabolites .
The molecular structure of dehydrosinefungin has been elucidated through various spectroscopic techniques, including high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) and nuclear magnetic resonance (NMR) spectroscopy. The compound features a complex structure characterized by a valyl moiety linked to an adenosine backbone through an amide bond. The absolute configuration of the valine residue has been determined to be the L-form .
Dehydrosinefungin participates in various chemical reactions primarily as a methyl donor in methyltransferase reactions. Its mechanism involves the transfer of methyl groups to arginine residues in proteins, which is crucial for post-translational modifications. This activity is significant in regulating protein function and cellular signaling pathways.
The compound's interaction with protein arginine methyltransferase 5 (PRMT5) has been highlighted in studies where it acts as an inhibitor, disrupting normal enzymatic activity and leading to altered cellular processes .
The mechanism of action of dehydrosinefungin is closely related to its structural similarity to S-adenosylmethionine, a natural methyl donor in biological systems. Upon binding to PRMT5, dehydrosinefungin inhibits its activity by occupying the cofactor binding site, thereby preventing the transfer of methyl groups to target proteins . This inhibition has been shown to affect various cellular functions, including gene expression and signal transduction.
Dehydrosinefungin exhibits several notable physical and chemical properties:
Dehydrosinefungin has several promising applications in scientific research and medicine:
The discovery of dehydrosinefungin emerged from systematic bioprospecting efforts targeting bioactive metabolites in underexplored Streptomyces strains. In 2010, Japanese researchers isolated Streptomyces sp. K05-0178 from a soil sample collected in Minato-ku, Tokyo. The strain was taxonomically characterized through morphological analysis (verticillate sporophores, smooth cylindrical spores) and genetic sequencing (99.6% 16S rDNA similarity to S. coerulescens and S. abikoensis) [2] [3].
Ethanol extracts of 6-day cultures underwent multi-step purification:
Dehydrosinefungin V was isolated alongside known analogues (sinefungin, KSA-9342) and structurally elucidated via HR-FAB-MS and 2D-NMR spectroscopy. Key spectral data included:
Table 1: Bioprospecting and Isolation Profile of Dehydrosinefungin-Producing Strain
Characteristic | Details |
---|---|
Strain Designation | K05-0178 |
Isolation Site | Minato-ku, Tokyo, Japan (soil sample) |
Taxonomic Features | Red vegetative mycelia; pink aerial mycelia; LL-diaminopimelic acid isomer |
Purification Yield | 29 mg from 10L culture broth |
Chromatographic Methods | Cation exchange → HPLC (retention time: 42 min, pH 10) |
This discovery underscored the untapped chemical diversity of terrestrial Streptomyces as a source of novel antimicrobial scaffolds [3] [10].
Dehydrosinefungin exhibits selective bioactivity against Trypanosoma spp., causative agents of human African trypanosomiasis (HAT), a neglected tropical disease (NTD) affecting ~70 million people annually [3] [7]. Current HAT treatments (pentamidine, suramin, melarsoprol, eflornithine) face limitations including toxicity, emerging resistance, and non-oral administration requirements [3].
In vitro screening demonstrated:
Table 2: Antitrypanosomal Activity Profile of Dehydrosinefungin
Bioactivity Parameter | Dehydrosinefungin V | Reference Compound (Sinefungin) |
---|---|---|
IC₅₀ vs. T. brucei | 0.15 μg/ml | 0.0026 μg/ml (sinefungin VA) |
Cytotoxicity (MRC-5) | >50 μg/ml | >50 μg/ml |
Therapeutic Index | >333 | >19,230 |
Chemical Stability | High (dehydroadenosine) | Moderate (adenosine derivative) |
The compound’s efficacy stems from structural mimicry of S-adenosylmethionine (AdoMet), disrupting methyltransferase-dependent processes essential for trypanosomal survival [5]. Its identification addressed critical gaps in NTD drug development, where only four registered therapeutics existed prior to 2010 [3] [10].
Dehydrosinefungin belongs to the nucleoside antibiotic family characterized by adenosine-derived scaffolds with peptide-modified side chains. Its structural and functional lineage includes:
Structural evolution:
Functional differentiation:
Analog | Structural Features | Primary Bioactivity Target |
---|---|---|
Sinefungin | AdoMet mimic; unmodified adenosine | Broad methyltransferase inhibition |
Dehydrosinefungin V | 4',5'-dehydroadenosine; ornithylvaline | Trypanosomal AdoMet metabolism |
Sinefungin VA | Adenosine; ornithylvalylalanine | High-potency antitrypanosomal |
KSA-9342 | Cyclized adenosine-peptide conjugate | Undefined antiviral activity |
Dehydrosinefungin’s unsaturated ribose ring enhances metabolic stability compared to natural AdoMet, while retaining affinity for methyltransferase active sites. Its selective inhibition of parasitic methyltransferases—validated through Cos-seq genomic screens in Leishmania—highlights evolutionary optimization for protozoan targets over mammalian enzymes [5] [8]. This positions dehydrosinefungin as a strategic intermediate in analogue development, balancing target affinity and pharmacokinetic stability [2] [5].
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